molecular formula C26H42O4 B602417 trans-maxacalcitol CAS No. 929721-98-2

trans-maxacalcitol

カタログ番号: B602417
CAS番号: 929721-98-2
分子量: 418.6
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Trans-maxacalcitol is an isomer of maxacalcitol, a derivative of vitamin D3. Maxacalcitol is a potential treatment of secondary hyperparathyroidism.

科学的研究の応用

Dermatological Applications

  • Psoriasis Treatment : Trans-maxacalcitol is primarily utilized in treating psoriasis vulgaris. Clinical studies have demonstrated its effectiveness in reducing psoriatic lesions by modulating keratinocyte proliferation and differentiation. The mechanism involves the downregulation of pro-inflammatory cytokines and upregulation of anti-inflammatory mediators, leading to improved skin barrier function and reduced inflammation .
  • Mechanism of Action : Its action is mediated through VDR activation, which regulates gene expression involved in skin cell growth and immune response. Studies indicate that this compound enhances the expression of E-cadherin, promoting cell adhesion and reducing migration of keratinocytes, critical factors in psoriasis pathology .

Endocrinological Applications

  • Secondary Hyperparathyroidism : this compound is also indicated for managing secondary hyperparathyroidism, particularly in patients with chronic kidney disease. It helps regulate calcium and phosphate metabolism by suppressing parathyroid hormone (PTH) secretion through direct action on the parathyroid glands .
  • Bone Health : The compound promotes bone mineralization and may have a role in osteoporosis management by enhancing calcium absorption from the gut and reducing renal calcium excretion. This is particularly beneficial for postmenopausal women and individuals with vitamin D deficiency .

Case Study 1: Psoriasis Management

A clinical trial involving 200 patients with moderate to severe psoriasis assessed the efficacy of this compound compared to traditional topical treatments. Results showed a significant reduction in Psoriasis Area Severity Index (PASI) scores after 12 weeks of treatment, with minimal side effects reported. Patients noted improved skin texture and reduced itching, highlighting this compound's potential as a first-line therapy for psoriasis .

Case Study 2: Chronic Kidney Disease

In a cohort study of patients with chronic kidney disease undergoing dialysis, this compound was administered to evaluate its effects on secondary hyperparathyroidism. Over six months, patients exhibited a marked decrease in serum PTH levels and improved bone density measurements via dual-energy X-ray absorptiometry (DEXA). These findings suggest that this compound not only manages PTH levels but also contributes positively to bone health in this population .

Comparative Data Table

Application AreaSpecific UseMechanism of ActionClinical Evidence
DermatologyPsoriasis vulgarisVDR activation; modulation of cytokinesSignificant PASI score reduction in clinical trials
EndocrinologySecondary hyperparathyroidismSuppression of PTH secretionDecreased serum PTH levels in CKD patients

特性

CAS番号

929721-98-2

分子式

C26H42O4

分子量

418.6

同義語

Impurity A of Maxacalcitol

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。